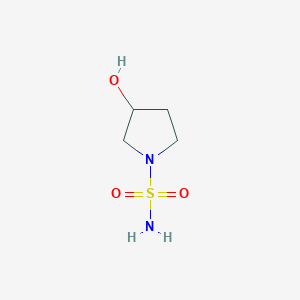
3-hydroxypyrrolidine-1-sulfonamide
描述
3-hydroxypyrrolidine-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxypyrrolidine-1-sulfonamide typically involves the reaction of pyrrolidine with sulfonyl chloride in the presence of a base. The hydroxyl group can be introduced through subsequent hydroxylation reactions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions
3-hydroxypyrrolidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are common.
Substitution: Conditions may include the use of strong nucleophiles like sodium hydride or potassium tert-butoxide
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted sulfonamides.
科学研究应用
3-hydroxypyrrolidine-1-sulfonamide has several applications in scientific research:
作用机制
The mechanism of action of 3-hydroxypyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition can lead to antibacterial effects by preventing the synthesis of essential nucleotides in bacteria .
相似化合物的比较
Similar Compounds
Sulfonamides: Such as sulfamethoxazole and sulfadiazine.
Pyrrolidine Derivatives: Including pyrrolidine-2,5-diones and prolinol
Uniqueness
3-hydroxypyrrolidine-1-sulfonamide is unique due to its combination of a pyrrolidine ring, hydroxyl group, and sulfonamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C4H10N2O3S |
|---|---|
分子量 |
166.20 g/mol |
IUPAC 名称 |
3-hydroxypyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C4H10N2O3S/c5-10(8,9)6-2-1-4(7)3-6/h4,7H,1-3H2,(H2,5,8,9) |
InChI 键 |
JBOHPVPRGQWUQE-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1O)S(=O)(=O)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
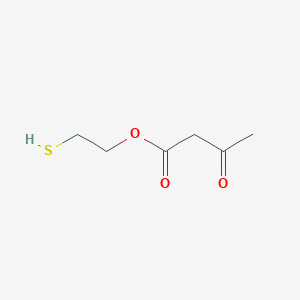
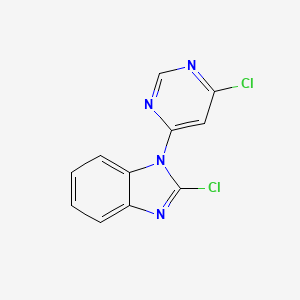
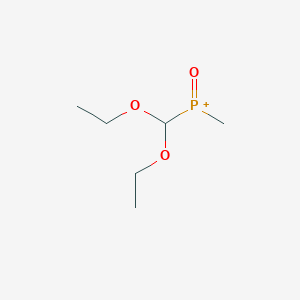
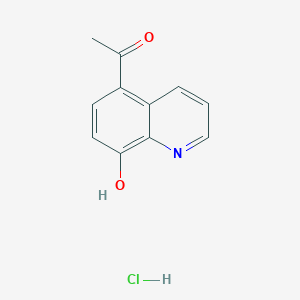
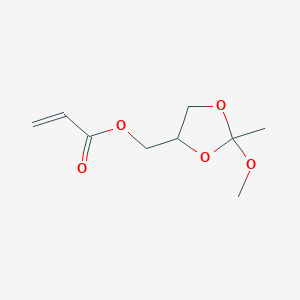
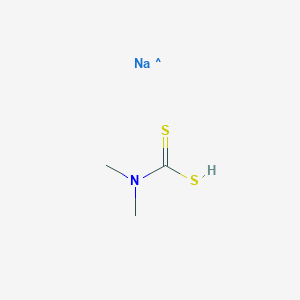
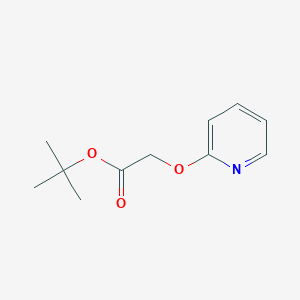
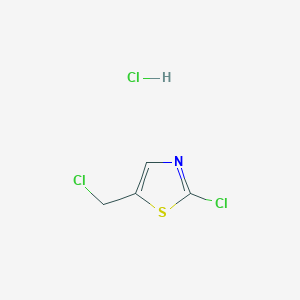
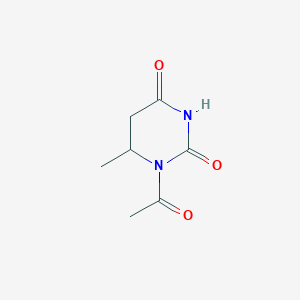
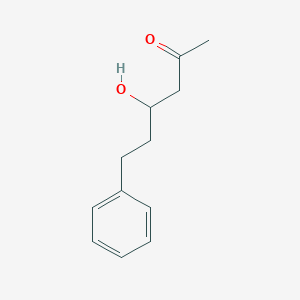
![Benzene, 1-fluoro-2-[(2-nitrophenyl)thio]-](/img/structure/B8671505.png)
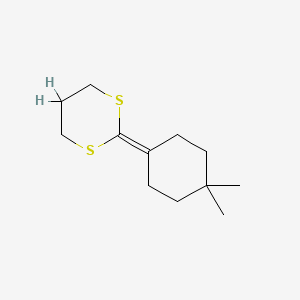
![3-[3-(3-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-morpholine](/img/structure/B8671512.png)
![trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane](/img/structure/B8671516.png)
